N-[2-(4-bromophenyl)-2-oxoethyl]-3,4-dichloro-N-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzamide
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Overview
Description
N-[2-(4-bromophenyl)-2-oxoethyl]-3,4-dichloro-N-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a bromophenyl group, dichlorobenzamide moiety, and a hexahydro-2H-4,7-methanoisoindol structure, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-bromophenyl)-2-oxoethyl]-3,4-dichloro-N-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzamide involves multiple steps, including the formation of the bromophenyl and dichlorobenzamide intermediates. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-bromophenyl)-2-oxoethyl]-3,4-dichloro-N-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.
Substitution: The bromophenyl and dichlorobenzamide groups can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
N-[2-(4-bromophenyl)-2-oxoethyl]-3,4-dichloro-N-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-bromophenyl)-2-oxoethyl]-3,4-dichloro-N-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[2-(4-bromophenyl)-2-oxoethyl]-3,4-dichloro-N-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzamide include:
- N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives
- Other bromophenyl and dichlorobenzamide derivatives
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C24H17BrCl2N2O4 |
---|---|
Molecular Weight |
548.2 g/mol |
IUPAC Name |
N-[2-(4-bromophenyl)-2-oxoethyl]-3,4-dichloro-N-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)benzamide |
InChI |
InChI=1S/C24H17BrCl2N2O4/c25-16-6-3-12(4-7-16)19(30)11-28(22(31)15-5-8-17(26)18(27)10-15)29-23(32)20-13-1-2-14(9-13)21(20)24(29)33/h1-8,10,13-14,20-21H,9,11H2 |
InChI Key |
KQYAJZBKEZICAW-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C=CC1C3C2C(=O)N(C3=O)N(CC(=O)C4=CC=C(C=C4)Br)C(=O)C5=CC(=C(C=C5)Cl)Cl |
Origin of Product |
United States |
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